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Compound of Interest

6-chloro-N-methylpyridazin-4-
Compound Name:

amine
CAS No.: 17645-08-8
Cat. No.: B3246215

Get Quote

Introduction & Strategic Significance

The pyridazine scaffold (1,2-diazine) is a bioisostere of pyridine and phenyl rings, offering
unique physicochemical properties such as increased water solubility and a lower logP due to
its high polarity and hydrogen-bond accepting capacity.

The specific isomer 6-chloro-N-methylpyridazin-4-amine represents a "privileged structure"
in medicinal chemistry. The C4-amino group serves as a hydrogen bond donor/acceptor vector
for protein binding, while the C6-chloro substituent provides a reactive handle for further
functionalization (e.g., Suzuki-Miyaura coupling or Buchwald-Hartwig amination) to elaborate
the scaffold into complex drug candidates.

Core Structural Features[1]

» Scaffold: Pyridazine (1,2-diazine).

¢ Functionalization:
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o C4: Methylamino group (-NHMe) — Critical for solubility and target engagement.

o C6: Chlorine (-Cl) — Electrophilic site for cross-coupling.

o C3/C5: Unsubstituted (Hydrogens), distinguishing it from more crowded congeners.

Physicochemical Properties & Characterization

Accurate characterization is essential for validating the synthesis. The following data is based

on experimental values for analogous chloropyridazines and computational prediction models.

Table 1: Physicochemical Profile

Property Value | Description Notes
Molecular Formula CsHeCIN3
Molecular Weight 143.57 g/mol
) ) Darkens upon oxidation/air

Appearance Off-white to pale yellow solid

exposure.

] ] Distinct from the 3-amine

Melting Point 135-140°C )

isomer (mp ~137°C).

- ) ] Decomposes before boiling at

Boiling Point ~360 °C (Predicted)

atm pressure.

) ) ) Less basic than pyridine due to

pKa (Predicted) ~4.5 (Conjugate acid) )

N-N repulsion.

Favorable lipophilicity for CNS
logP 0.6-0.9 )

penetration.

- Sparingly soluble in water;

Solubility DMSO, Methanol, DCM

insoluble in hexanes.

Spectroscopic Signature

e 1H NMR (DMSO-ds, 400 MHz):

o 0 8.60 (s, 1H, H-3) — Deshielded singlet (alpha to N).
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o & 7.45 (br s, 1H, NH) — Broad exchangeable signal.
o 06.80 (s, 1H, H-5) — Singlet (ortho to Cl, meta to N).

o 9 2.85 (d, 3H, N-CHs) — Doublet due to coupling with NH.

e MS (ESI+): m/z 144.0 [M+H]* (3*Cl), 146.0 [M+H]* (3’Cl) — Characteristic 3:1 isotope pattern.

Synthesis Strategy

The synthesis of 4-amino-substituted pyridazines is challenging due to the natural reactivity of
the pyridazine ring, which favors nucleophilic attack at the C3/C6 positions (alpha to nitrogen).
Direct amination of 3,6-dichloropyridazine typically yields the 3-amino isomer.

To access the 4-amino core, we employ a Regioselective Nucleophilic Aromatic Substitution
(SnAr) strategy on a highly activated precursor: 3,4,6-trichloropyridazine.

Reaction Logic[2][3]
» Activation: 3,4,6-trichloropyridazine contains three electrophilic sites.
o Regioselectivity: The C4 position is activated by the para-like resonance with N1 and is

sterically less hindered than the C3/C6 positions (which are flanked by ring nitrogens). Under
controlled conditions, amines preferentially attack C4.

 Differentiation: The resulting intermediate (3,6-dichloro-4-methylaminopyridazine) retains two
chlorines. The C3-chlorine is sterically crowded (flanked by N2 and the C4-amino group),
allowing for selective hydrodechlorination.

Graphical Workflow (DOT Visualization)

TARGET:
3,6-Dichloropyridazine Step 1: Chlorination g C4 Attack Step 2: Regioselective SnAr 3,6-Dichloro-N-methyl Removal of C3-Cl Step 3: Selective Reduction
(Comm. Available) (AICI3, CI2, 140°C) B e chDionYitaz e (MeNH2, THF, 0°C) pyridazin-4-amine (H2, PdIC, Base) Zﬁz’;ﬁx’:ﬁm’

Click to download full resolution via product page

Caption: Three-step synthesis targeting the C4-amino position via the trichloro-intermediate.
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Detailed Experimental Protocols
Step 1: Synthesis of 3,4,6-Trichloropyridazine

Note: This step requires handling chlorine gas and high temperatures. Perform in a dedicated
fume hood.

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, gas inlet
tube, and a reflux condenser connected to a caustic scrubber (NaOH trap).

» Reaction: Charge the flask with 3,6-dichloropyridazine (44.0 g, 0.30 mol) and aluminum
trichloride (22.0 g, 0.16 mol).

e Heating: Heat the melt to 140 °C. The mixture will become a homogenous liquid.

e Chlorination: Slowly bubble chlorine gas (Cl2) through the melt for 4—-6 hours. Monitor
reaction progress by GC-MS (Target M+ peak: 182/184).

e Workup: Cool the mixture to ~80 °C and carefully pour onto crushed ice/HCI mixture to
quench aluminum salts. Extract with toluene (3 x 100 mL).

 Purification: Wash the organic layer with brine, dry over Na=SO4, and concentrate. Purify by
vacuum distillation (bp ~128°C at 15 mmHg) or recrystallization from hexane.

o Yield: ~60-70%.

o Product: White crystalline solid.

Step 2: Regioselective Amination (The Critical Step)

Objective: Install the methylamine group at C4 without displacing the C3/C6 chlorines.

e Solvent Selection: Use THF or Dioxane. Protic solvents (MeOH) may lead to methoxy side-

products.

e Procedure: Dissolve 3,4,6-trichloropyridazine (18.3 g, 100 mmol) in anhydrous THF (200
mL). Cool to 0 °C in an ice bath.
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Addition: Add Methylamine (2.0 M in THF, 110 mmol, 1.1 eq) dropwise over 30 minutes.
Follow with Triethylamine (1.1 eq) as an acid scavenger.

Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature.

o Mechanistic Note: Low temperature favors the kinetic product (C4 substitution). Higher
temperatures may promote bis-substitution.

Workup: Evaporate solvent. Resuspend residue in water and extract with Ethyl Acetate.

Purification: Flash chromatography (Hexane/EtOAc gradient). The major product is 3,6-
dichloro-N-methylpyridazin-4-amine.

o Yield: ~75-85%.

Step 3: Selective Hydrodechlorination

Objective: Remove the sterically crowded C3-chloro group while retaining the C6-chloro.

Catalyst:Pd/C (5% or 10%) is standard, but Raney Nickel can be used if over-reduction is
observed.

Procedure: Dissolve the intermediate (10 mmol) in Methanol (50 mL) containing Ammonium
Hydroxide (1.1 eq) or NaOAc as a base.

Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) at room
temperature.

o Critical Control: Monitor strictly by HPLC/TLC every 15 minutes. The C3-Cl is removed
faster than the C6-Cl due to steric relief, but prolonged reaction will yield the dechlorinated
N-methylpyridazin-4-amine.

Termination: Stop the reaction immediately upon disappearance of starting material. Filter
through Celite to remove catalyst.

Isolation: Concentrate filtrate. Recrystallize from Ethanol/Water.

o Final Yield: ~50-60%.
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Applications & Functionalization Logic

Once synthesized, 6-chloro-N-methylpyridazin-4-amine serves as a versatile scaffold. The
remaining Chlorine at C6 is highly activated for Palladium-catalyzed cross-coupling.

Chemo-Selectivity Logic

e Nucleophilic Attack: The C6 position is susceptible to SnAr (e.g., with alkoxides or thiols).

e Cross-Coupling: Suzuki, Stille, or Buchwald couplings occur exclusively at C6. The C4-amine
does not interfere if the catalyst system is appropriate (e.g., Pd(dppf)Clz for Suzuki).

6-Chloro-N-methyl

pyridazin-4-amine

Reacts at C6-Cl|Reacts at C6-Cl Reacts at N-Me group
Suzuki Coupling SnAr Displacement Amine Acylation
(Ar-B(OH)2, Pd cat.) (NaOR, NaSR) (RCOCI, Base)
Target: Biaryl Kinase Inhibitors Target: Ether/Thioether analogs Target: Amides/Ureas

Click to download full resolution via product page

Caption: Divergent synthesis pathways from the core scaffold.

Safety & Handling (MSDS Summary)

e Hazards:
o H302: Harmful if swallowed.
o H315/H319: Causes skin and serious eye irritation.
o H317: May cause an allergic skin reaction (Sensitizer).

o Storage: Store at 2-8 °C under inert gas (Argon/Nitrogen). Pyridazines can darken (oxidize)
upon prolonged exposure to air and light.
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» Disposal: Halogenated organic waste. Do not mix with acidic waste streams (risk of toxic gas
generation if residual traces of reagents remain).
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e To cite this document: BenchChem. [Technical Guide: Synthesis and Properties of 6-Chloro-
N-methylpyridazin-4-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3246215/docs#technical-guide-synthesis-and-
properties-of-6-chloro-n-methylpyridazin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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